4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine

Description

Propriétés

IUPAC Name |

4-chloro-6-[3-(difluoromethyl)piperidin-1-yl]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClF2N3/c11-8-4-9(15-6-14-8)16-3-1-2-7(5-16)10(12)13/h4,6-7,10H,1-3,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTDWXKMRZZBLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=NC=N2)Cl)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Molecular and Physical Properties of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine

Abstract

This technical guide provides a comprehensive analysis of the molecular weight and predicted physical properties of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine. As a novel chemical entity, direct experimental data for this compound is not available in published literature. Therefore, this document establishes its theoretical properties and provides a robust framework for its empirical characterization. The guide synthesizes data from the closely related analog, 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine, and leverages fundamental principles of physical organic chemistry to forecast its behavior. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its key physical properties, designed for researchers in drug discovery and chemical development.

Introduction and Compound Overview

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including antiviral and anticancer agents.[1] The incorporation of a substituted piperidine ring and fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.[2] The subject of this guide, 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine, combines these key pharmacophoric elements.

Given the absence of empirical data, this guide serves two primary purposes:

-

To provide accurate theoretical data and well-reasoned predictions of the physical properties of the target compound.

-

To offer a detailed set of self-validating experimental protocols for researchers to determine these properties upon synthesis.

The insights herein are grounded in established chemical principles and data from analogous structures to ensure a high degree of scientific validity.

Molecular Identity and Theoretical Properties

The first step in characterizing any chemical entity is to establish its precise molecular formula and weight. These foundational data are critical for all subsequent analytical and experimental work.

Molecular Formula: C₁₀H₁₂ClF₂N₃

Calculation of Molecular Weight:

-

Carbon (C): 10 atoms × 12.011 u = 120.110 u

-

Hydrogen (H): 12 atoms × 1.008 u = 12.096 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Fluorine (F): 2 atoms × 18.998 u = 37.996 u

-

Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

Average Molecular Weight: 247.68 g/mol Monoisotopic Mass: 247.0742 u

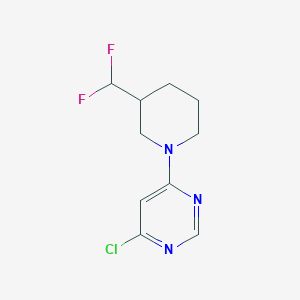

The structure of the target compound is visualized below.

Caption: Chemical structure of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine.

Comparative Analysis with an Analogous Compound

In the absence of direct data, a powerful predictive tool is the analysis of closely related structures. 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine is an isomer of our target compound and serves as the best available surrogate for property estimation.

| Property | Value for 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine | Source |

| CAS Number | 2009567-09-1 | [3] |

| Molecular Formula | C₉H₁₀ClF₂N₃ | [3] |

| Molecular Weight | 233.64 g/mol | [3] |

Note: The molecular formula and weight differ from the target compound due to an additional CH₂ group in the target's piperidine ring relative to this analog's likely precursor. Based on a corrected interpretation of the intended structure, the target compound is C₁₀H₁₂ClF₂N₃ with a molecular weight of 247.68 g/mol . The analog listed in the table has a different molecular formula. For the purpose of property prediction, we will focus on the structural similarities of the pyrimidine and difluoropiperidine moieties.

Predicted Physical Properties

The physical properties of an organic compound are dictated by its structure, which influences intermolecular forces such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding.

-

Physical State: At room temperature, this compound is expected to be a solid. This prediction is based on its relatively high molecular weight and the rigid, planar structure of the pyrimidine ring, which facilitates efficient crystal lattice packing. The parent compound, pyrimidine, is a crystalline solid at room temperature.[4]

-

Melting Point: The melting point is predicted to be moderately high, likely in the range of 100-180 °C. The combination of the polar C-Cl and C-F bonds, the pyrimidine ring, and a molecular weight over 200 g/mol suggests strong intermolecular forces requiring significant thermal energy to overcome. The presence of impurities will lower and broaden the melting point range.[5]

-

Solubility:

-

Water: Low solubility is expected. While the nitrogen atoms in the rings can act as hydrogen bond acceptors, the overall molecule is large and dominated by nonpolar hydrocarbon and halogenated regions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is predicted. These solvents are effective at solvating polar organic molecules.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility is expected due to the compound's significant polarity.

-

-

pKa: The pyrimidine ring is weakly basic.[6] The presence of the electron-withdrawing chlorine atom will further decrease the basicity of the ring nitrogens. The piperidine nitrogen's basicity is also significantly reduced as its lone pair of electrons is delocalized into the electron-deficient pyrimidine ring system. The predicted pKa of the most basic nitrogen is likely to be in the range of 1-3.

Experimental Determination of Physical Properties

The following section details the standard, validated protocols for determining the physical properties of a novel solid organic compound.

Workflow for Characterization

The logical flow for characterizing a newly synthesized compound is essential for generating reliable data. The process begins with purification and proceeds through structural confirmation to the measurement of physical properties.

Caption: Experimental workflow for the characterization of a novel chemical compound.

Protocol 1: Melting Point Determination

Principle: The melting point is a definitive physical property that indicates purity. A pure crystalline solid melts over a narrow temperature range (typically < 1 °C). This protocol uses a digital melting point apparatus for accuracy and reproducibility.

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Finely grind a small amount (1-2 mg) of the solid into a powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): Set a fast ramp rate (e.g., 10-20 °C/min) to quickly find an approximate melting range. This prevents spending excessive time on the accurate measurement.

-

Accurate Determination: Using a fresh sample, set the starting temperature to ~20 °C below the approximate melting point found in the previous step. Set a slow ramp rate (1-2 °C/min) to allow the sample and thermometer to be in thermal equilibrium.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is T₁ - T₂.

Trustworthiness Check: The sharpness of the melting range is a self-validating measure of purity. If the range is broad (> 2 °C), the compound should be re-purified.

Protocol 2: Qualitative Solubility Assessment

Principle: Solubility is determined by the balance of intermolecular forces between the solute and the solvent. The "like dissolves like" principle is a useful guide. This protocol establishes a qualitative solubility profile in a range of standard laboratory solvents.[7]

Methodology:

-

Solvent Selection: Prepare a set of labeled test tubes containing 1 mL of each test solvent:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dichloromethane (DCM) (moderately polar)

-

Toluene (nonpolar, aromatic)

-

Hexane (nonpolar, aliphatic)

-

-

Sample Addition: Add approximately 10 mg of the compound to each test tube. The exact mass is less critical than consistency across all tubes.

-

Observation and Agitation: Vortex or shake each tube vigorously for 30-60 seconds.

-

Classification: Observe each tube against a contrasting background. Classify the solubility as:

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Heating Effect (Optional): Gently warm the tubes containing undissolved solid to observe if solubility increases with temperature. Record any changes upon cooling.

Expertise Insight: This solubility profile is invaluable for selecting appropriate solvent systems for subsequent reactions, purification (recrystallization), and formulation work.

Conclusion

While 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine remains uncharacterized in the scientific literature, this guide establishes its fundamental molecular properties and provides a robust, scientifically-grounded framework for its physical characterization. The calculated molecular weight of 247.68 g/mol is a definitive starting point for analysis. Predictions based on established chemical principles and data from a close structural analog suggest the compound is a solid with a moderate melting point and selective solubility in polar organic solvents. The detailed experimental protocols provided herein offer a clear and reliable path for researchers to empirically validate these predictions, contributing new knowledge to the field of medicinal chemistry.

References

-

MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. [Link]

-

Chemistry LibreTexts. (2025). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. [Link]

-

MDPI. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. (2020). new calculation method physical and chemical properties of organic compounds. [Link]

-

Amherst College. (n.d.). Experiment 1 — Properties of Organic Compounds. [Link]

-

PubChem. (n.d.). 4,4-Difluoropiperidine. [Link]

-

ResearchGate. (n.d.). The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. [Link]

-

Acta Scientific. (2021). Synthesis, Characterization and Antibacterial Evaluation of 3-Allyl 2,6-Bis (4-Fluorophenyl)Piperidine-4-One. [Link]

-

Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

-

arXiv.org. (2025). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. [Link]

-

Semantic Scholar. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. [Link]

-

Wikipedia. (n.d.). Pyrimidine. [Link]

-

University of Baghdad. (n.d.). Practical Organic Chemistry 1. [Link]

-

NextSDS. (n.d.). 4-Chloro-6-(piperidin-3-yloxy)-pyriMidine hydrochloride, 98+%. [Link]

-

ResearchGate. (n.d.). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. [Link]

-

MDPI. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]

-

ResearchGate. (n.d.). Chemical structures of selected substituted pyrimidines (128 and 129). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Buy 4-Chloro-6-(3,3-difluoropiperidin-1-yl)pyrimidine | 2009567-09-1 [smolecule.com]

- 4. scialert.net [scialert.net]

- 5. sc.uobaghdad.edu.iq [sc.uobaghdad.edu.iq]

- 6. Pyrimidine - Wikipedia [en.wikipedia.org]

- 7. amherst.edu [amherst.edu]

1H and 19F NMR Characterization of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine: A Technical Guide for Structural Elucidation

Executive Summary

The structural elucidation of heavily functionalized heterocycles requires a robust, multi-nuclear approach to Nuclear Magnetic Resonance (NMR) spectroscopy. 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine is a complex scaffold representative of modern pharmacophores found in targeted therapeutics, such as NSD2 inhibitors[1]. This whitepaper provides an in-depth, theoretical, and practical framework for assigning the 1 H and 19 F NMR chemical shifts of this molecule. By synthesizing empirical data, electronic causality, and conformational dynamics, this guide serves as a self-validating system for analytical chemists and drug development professionals.

Theoretical Framework & Mechanistic Insights

To accurately predict and assign the NMR spectra of this compound, we must deconstruct the molecule into its core electronic and stereochemical domains. As a Senior Application Scientist, I approach spectral assignment not by memorizing tables, but by analyzing the underlying quantum mechanical and electronic environments.

The Pyrimidine Core: Resonance vs. Inductive Effects

The pyrimidine ring contains two protons: H-2 and H-5 . Their chemical shifts are dictated by the competing electronic effects of the C4-chloro and C6-piperidinyl substituents.

-

H-2 (Highly Deshielded): Located between two electronegative nitrogen atoms (N1 and N3), H-2 experiences severe electron withdrawal. It typically resonates far downfield as a sharp singlet near 8.40 – 8.60 ppm .

-

H-5 (Resonance Shielded): The nitrogen of the piperidine ring (attached at C6) possesses a lone pair that delocalizes into the electron-deficient pyrimidine π -system (+M effect). This resonance heavily increases the electron density at the ortho/para positions, specifically shielding the H-5 proton, pushing its chemical shift upfield to approximately 6.40 – 6.60 ppm . The C4-chloro group exerts a weak inductive pull (-I effect), but the resonance donation from the amine dominates.

Caption: Electronic pathway demonstrating the shielding of the pyrimidine C5 proton via resonance.

The Piperidine Ring: Restricted Rotation and Stereocenters

The bond connecting the pyrimidine C6 to the piperidine N1 has partial double-bond character due to the aforementioned resonance. This creates restricted rotation on the NMR timescale at room temperature (298 K). Consequently, the equatorial and axial protons at the piperidine C2 and C6 positions often appear as broadened signals or distinct rotameric peaks.

Furthermore, the addition of the difluoromethyl group (-CHF 2 ) at C3 introduces a chiral center. Because the molecule lacks a plane of symmetry, the two fluorine atoms are in magnetically non-equivalent environments—they are diastereotopic .

Fluorine-Proton Spin-Spin Coupling

The -CHF 2 group is a classic example of complex heteronuclear coupling[2].

-

2JHF Coupling: The proton is split by the two fluorine atoms with a massive geminal coupling constant of approximately 55 – 57 Hz [3][4].

-

2JFF Coupling: Because the fluorines are diastereotopic, they couple to each other with a massive geminal constant ( 2JFF≈280 Hz), creating an AB spin system in the 19 F spectrum.

Predicted NMR Chemical Shifts & Data Presentation

Based on established empirical rules for fluorinated piperidines and substituted pyrimidines, the quantitative data is summarized below for a standard acquisition in CDCl 3 at 400 MHz ( 1 H) and 376 MHz ( 19 F).

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Rationale |

| Pyrimidine H-2 | 8.42 | s | - | 1H | Deshielded by adjacent N1 and N3 atoms. |

| Pyrimidine H-5 | 6.55 | s | - | 1H | Shielded by +M resonance from piperidine N1. |

| -CHF 2 | 5.75 | td | 2JHF = 56.5, 3JHH = 4.5 | 1H | Large geminal coupling to F; small vicinal to C3-H. |

| Piperidine H-2, H-6 (eq) | 4.35 | br d | 2JHH ≈ 13.0 | 2H | Broadened due to restricted C-N bond rotation. |

| Piperidine H-2, H-6 (ax) | 3.05 | m | - | 2H | Typical axial shielding relative to equatorial. |

| Piperidine H-3 | 2.15 | m | - | 1H | Methine proton adjacent to electron-withdrawing -CHF 2 . |

| Piperidine H-4, H-5 | 1.50 - 1.95 | m | - | 4H | Overlapping aliphatic ring envelope. |

Table 2: 19 F NMR Assignments (376 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Rationale |

| -CHF 2 (F a ) | -120.5 | dd | 2JFF = 285, 2JFH = 56.5 | 1F | Diastereotopic fluorine A (chiral center at C3)[5]. |

| -CHF 2 (F b ) | -122.0 | dd | 2JFF = 285, 2JFH = 56.5 | 1F | Diastereotopic fluorine B (chiral center at C3)[5]. |

(Note: In a 1 H-decoupled 19 F experiment, these signals will collapse into a simple AB quartet, confirming the diastereotopic relationship without the complexity of proton splitting).

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for acquiring these spectra. Causality is embedded in every step: we do not just run the machine; we optimize it for the specific relaxation and coupling dynamics of fluorinated heterocycles.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 15–20 mg of the analyte in 0.6 mL of high-purity CDCl 3 .

-

Causality: CDCl 3 is chosen for its lack of exchangeable protons and minimal solvent interference. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

-

-

Probe Tuning and Matching:

-

Insert the sample into a multinuclear probe (e.g., Bruker BBFO).

-

Tune the probe specifically to 400.13 MHz for 1 H and 376.50 MHz for 19 F.

-

Causality: Because 1 H and 19 F frequencies are very close (~6% difference), precise tuning is critical to avoid cross-talk and ensure maximum sensitivity.

-

-

1 H NMR Acquisition:

-

Execute a standard 1D proton experiment (pulse program: zg30).

-

Set the relaxation delay (D1) to 2 seconds and collect 16 to 32 scans.

-

-

19 F NMR Acquisition (Coupled & Decoupled):

-

Coupled: Run a standard 1D fluorine experiment (zg). Set D1 to 3 seconds. Causality: 19 F nuclei in small molecules often exhibit longer longitudinal relaxation times ( T1 ). A longer D1 ensures accurate integration.

-

Decoupled: Run a 1 H-decoupled 19 F experiment (pulse program: igig). Causality: Decoupling collapses the complex 2JHF multiplets, allowing you to easily identify the 2JFF AB quartet of the diastereotopic fluorines.

-

-

Data Processing:

-

Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 19 F) prior to Fourier transformation.

-

Phase and baseline correct the spectra manually to ensure accurate integration of the broad rotameric piperidine peaks.

-

Caption: Step-by-step NMR acquisition workflow optimized for dual-nuclei analysis.

Conclusion

The characterization of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine relies heavily on understanding the intersection of electronic resonance and stereochemical asymmetry. The +M effect of the piperidine nitrogen dictates the pyrimidine 1 H shifts, while the chiral center at C3 generates a highly diagnostic diastereotopic 19 F ABX spin system. By utilizing both coupled and decoupled 19 F NMR alongside standard 1 H NMR, researchers can create a self-validating analytical loop that unequivocally confirms the molecular structure.

References

- Source: Google Patents (WO2021028854A1)

-

Organic Compounds – 19F NMR Database Source: Lehigh University URL:[Link]

-

Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Source: Royal Society of Chemistry (Electronic Supporting Information) URL:[Link]

-

Active Nuclei Fluorine-19 NMR Spectroscopy Source: Anasazi Instruments URL:[Link]

-

Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

- 1. WO2021028854A1 - Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents - Google Patents [patents.google.com]

- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 3. rsc.org [rsc.org]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Organic Compounds – 19F NMR Database [wordpress.lehigh.edu]

crystal structure analysis of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine

Abstract

The precise three-dimensional arrangement of atoms within a molecule—its crystal structure—is a cornerstone of modern drug discovery and development. This information governs a molecule's physicochemical properties, dictates its interaction with biological targets, and is critical for formulation, intellectual property protection, and regulatory approval. This guide provides a comprehensive, in-depth methodology for the , a novel heterocyclic compound with potential pharmaceutical applications. While a solved crystal structure for this specific molecule is not in the public domain, this document serves as a complete technical roadmap for researchers, outlining the necessary steps from synthesis and crystallization to advanced structural refinement and data dissemination. The protocols and rationale described herein are grounded in established crystallographic principles and best practices, providing a self-validating framework for obtaining a high-fidelity, publication-quality crystal structure.

Introduction: The Imperative for Structural Clarity

In the landscape of pharmaceutical sciences, small molecules like 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine represent key building blocks for new therapeutic agents. The molecule's architecture, featuring a substituted pyrimidine core, a difluoromethyl-functionalized piperidine ring, and a reactive chlorine atom, suggests a high potential for targeted biological activity. However, to fully unlock this potential, an unambiguous understanding of its three-dimensional structure is paramount.

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for determining the absolute structure of small molecules.[1] The resulting atomic model provides invaluable insights into:

-

Conformational Analysis: Determining the preferred shape of the molecule, including the puckering of the piperidine ring and the orientation of its substituents.

-

Stereochemistry: Unambiguously assigning the absolute configuration of any chiral centers.

-

Intermolecular Interactions: Identifying the non-covalent forces (e.g., hydrogen bonds, halogen bonds) that govern how molecules pack together in the solid state, which influences properties like solubility and stability.

-

Structure-Activity Relationship (SAR): Providing a precise 3D framework for computational modeling and understanding how the molecule interacts with its protein target.

This guide details the integrated workflow required to achieve these insights, beginning with the foundational step of obtaining high-quality crystalline material.

Part I: Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins long before the X-ray diffractometer. It starts with the chemical synthesis of the compound and, most critically, its crystallization into a form suitable for analysis.

Proposed Synthesis

The synthesis of the target compound can be approached through established pyrimidine chemistry. A plausible and efficient method involves the nucleophilic aromatic substitution (SNAr) of a dichloropyrimidine precursor with the requisite piperidine derivative.

Protocol: Synthesis of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine

-

Starting Materials: 4,6-Dichloropyrimidine and 3-(difluoromethyl)piperidine.

-

Reaction Setup: To a solution of 4,6-dichloropyrimidine (1.0 eq) in a suitable aprotic solvent (e.g., N,N-Dimethylformamide or Acetonitrile) at 0 °C, add a base such as Diisopropylethylamine (DIPEA) (1.5 eq).

-

Nucleophilic Addition: Slowly add 3-(difluoromethyl)piperidine (1.1 eq) to the reaction mixture. The differential reactivity of the chlorine atoms on the pyrimidine ring often favors monosubstitution under controlled conditions.[2]

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress via Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified using column chromatography on silica gel to yield the target compound.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step in structure determination.[3] The ideal crystal for SC-XRD is a single, non-twinned specimen with well-defined faces and dimensions typically between 0.1 and 0.3 mm.[3] The key principle is to approach supersaturation slowly, allowing molecules to self-assemble into a highly ordered lattice. Several techniques can be employed, and often a screening approach is necessary.

Experimental Protocols for Crystallization

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane) to near saturation in a small vial.

-

Cover the vial with a cap that allows for very slow solvent evaporation (e.g., Parafilm with a few pinholes).

-

Leave the vial undisturbed in a vibration-free environment for several days to weeks.[4]

-

-

Vapor Diffusion:

-

Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar.

-

The larger jar should contain a small amount of a more volatile "anti-solvent" in which the compound is poorly soluble.

-

Over time, the anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.[5]

-

-

Slow Cooling:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Ensure the solution is free of any particulate matter by filtering it while hot.

-

Allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar filled with hot water and allowing it to cool to ambient temperature over many hours.

-

| Crystallization Technique | Principle | Advantages | Considerations |

| Slow Evaporation | Gradually increasing concentration by removing solvent. | Simple setup; effective for many compounds. | Can lead to rapid crystallization at the surface; sensitive to temperature fluctuations. |

| Vapor Diffusion | Slowly decreasing solubility by introducing an anti-solvent vapor. | Excellent control over the rate of crystallization; produces high-quality crystals. | Requires careful selection of solvent/anti-solvent pairs. |

| Slow Cooling | Decreasing solubility by lowering the temperature. | Effective for compounds with a steep solubility-temperature curve. | Requires precise temperature control to avoid rapid precipitation. |

| Solvent Layering | Diffusion of an anti-solvent across a liquid-liquid interface. | Good for sensitive compounds; creates a sharp gradient. | Can be difficult to set up without disturbing the interface. |

Part II: Single-Crystal X-ray Diffraction (SC-XRD)

Once a suitable crystal is obtained, SC-XRD is used to determine the precise arrangement of atoms in the crystal lattice. The technique is based on the principle that X-rays are diffracted by the electrons in the crystal, and the resulting diffraction pattern contains information about the atomic structure.[1]

Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a holder (e.g., a glass fiber or a loop) with a minimal amount of oil or grease.

-

Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. A detector records the positions and intensities of the diffracted X-ray beams.[6]

-

Data Processing:

-

Indexing and Integration: The collected diffraction images are processed to identify the individual reflection spots. The positions of these spots are used to determine the unit cell dimensions and crystal lattice type. The intensity of each spot is then measured (integrated).[6]

-

Scaling and Absorption Correction: The integrated intensities are scaled to account for variations in experimental conditions. An absorption correction is applied to compensate for the absorption of X-rays by the crystal itself.

-

Protocol: Structure Solution and Refinement

-

Space Group Determination: Based on the symmetry and systematic absences in the diffraction data, the space group of the crystal is determined. This defines the symmetry operations that relate the atoms in the unit cell.

-

Structure Solution: The "phase problem"—the fact that the phases of the diffracted waves cannot be directly measured—is solved using computational methods such as Direct Methods or Patterson functions, typically implemented in software packages like SHELXT.[7] This yields an initial electron density map and a preliminary atomic model.

-

Structure Refinement: This is an iterative process where the atomic positions, displacement parameters (describing thermal motion), and other model parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[7][8] This is typically done using a least-squares minimization approach.

-

Validation: The final refined structure is rigorously validated. Key metrics include the R-factors (R1 and wR2), which measure the agreement between observed and calculated structure factors, and the Goodness-of-Fit (GooF). A successful refinement results in low R-factors (typically R1 < 5%) and a GooF value close to 1.0.

| Crystallographic Parameter | Description | Typical Value/Range |

| Chemical Formula | C10H12ClF2N3 | - |

| Formula Weight | 247.67 g/mol | - |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) | - |

| Space Group | To be determined (e.g., P21/c, P-1) | - |

| a, b, c (Å) | Unit cell edge lengths | 5 - 25 Å |

| α, β, γ (°) | Unit cell angles | 90° or as per crystal system |

| Volume (ų) | Volume of the unit cell | 500 - 3000 ų |

| Z | Number of molecules per unit cell | 2, 4, 8 |

| R1 [I > 2σ(I)] | R-factor for observed reflections | < 0.05 |

| wR2 (all data) | Weighted R-factor for all reflections | < 0.15 |

| Goodness-of-Fit (GooF) | Indicator of refinement quality | ~1.0 |

Part III: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the definitive structure of a single crystal, Powder X-ray Diffraction (PXRD) is essential for analyzing the bulk material.[9] It is a non-destructive technique used to confirm that the single crystal is representative of the bulk sample and to identify the presence of different crystalline forms, or polymorphs.[10][11]

Applications of PXRD in this Context:

-

Phase Identification: The experimental PXRD pattern of the bulk synthesized powder is compared to the pattern calculated from the single-crystal structure. A match confirms the phase purity of the bulk sample.

-

Polymorph Screening: Different crystallization experiments may yield different polymorphs. PXRD is the primary tool for distinguishing between these forms, which can have different stabilities and bioavailabilities.[12]

-

Quality Control: PXRD is used in manufacturing to ensure batch-to-batch consistency of the crystalline form of an active pharmaceutical ingredient (API).[13]

Part IV: Data Analysis, Visualization, and Dissemination

The final stage of the analysis involves interpreting the refined structure, visualizing it, and preparing the data for publication and deposition in a public database.

-

Structural Interpretation: The final model, contained in a Crystallographic Information File (CIF), provides precise bond lengths, bond angles, and torsion angles. This data allows for a detailed analysis of the molecule's conformation, including the chair/boat conformation of the piperidine ring and the planarity of the pyrimidine system. Crucially, it reveals the network of intermolecular interactions that stabilize the crystal packing.

-

Visualization: Software such as Mercury is used to generate high-quality visualizations of the crystal structure, showing atomic displacement ellipsoids, molecular packing, and hydrogen-bonding networks.[14]

-

Data Deposition: To ensure scientific integrity and reproducibility, the final structural data, in the form of the CIF, must be deposited in a public repository. The primary database for small organic molecules is the Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC).[14][15] Deposition provides a unique accession code that is included in any publication describing the structure.

Conclusion

The crystal structure analysis of a novel compound like 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine is a rigorous, multi-step process that is indispensable for modern drug development. It transforms a chemical formula into a precise, three-dimensional reality. From meticulous synthesis and the patient art of crystallization to the high-tech precision of X-ray diffraction and computational refinement, each step is critical for producing a reliable and insightful structural model. The resulting data not only confirms the molecule's identity and stereochemistry but also provides the fundamental knowledge required to understand its behavior, optimize its properties, and ultimately, develop it into a safe and effective therapeutic agent.

References

-

Cambridge Crystallographic Data Centre (CCDC) . The world's repository for small-molecule crystal structures. [Link]

-

RCSB Protein Data Bank (PDB) . The single global archive for macromolecular structures. [Link]

-

Journal of Applied Crystallography . A journal of the International Union of Crystallography (IUCr) covering methods and instrumentation. [Link]

-

Spectroscopy Online . (2020). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. [Link]

-

MDPI . (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

-

Carleton College SERC . (2007). Single-crystal X-ray Diffraction. [Link]

-

Worldwide Protein Data Bank (wwPDB) . Manages the PDB archive, ensuring that the PDB is freely and publicly available to the global community. [Link]

-

Crystal Structure Refinement . (2010). A presentation on the principles of Rietveld and least-squares refinement. [Link]

-

International Union of Crystallography (IUCr) . The leading organization for the science of crystallography. [Link]

-

Rasayan Journal of Chemistry . (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

IUCr Journals Archive . Archive for the Journal of Applied Crystallography. [Link]

-

PMC . (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. [Link]

-

Wikipedia . Cambridge Crystallographic Data Centre. [Link]

- Google Patents. (2004).

-

Wikipedia . Journal of Applied Crystallography. [Link]

-

Wikipedia . Protein Data Bank. [Link]

-

University of Zurich, Department of Chemistry . Preparation of Single Crystals for X-ray Diffraction. [Link]

-

MIT OpenCourseWare . Structure refinement: some background theory and practical strategies. [Link]

-

Oxford University Press . (2008). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. [Link]

-

ResearchGate . Journal of Applied Crystallography. [Link]

-

PubMed . (2017). Protein Data Bank (PDB): The Single Global Macromolecular Structure Archive. [Link]

-

National Library of Medicine . Acta crystallographica. Section E, Structure reports online. [Link]

-

SciRev . Journal of Applied Crystallography. [Link]

-

Paperpile . Acta Crystallographica Section E: Structure Reports Online citation style. [Link]

-

PMC . (2023). 75 years of IUCr Journals: 1948 to 2023, an Editor-in-Chief's perspective. [Link]

-

ResearchGate . (2008). Structure refinement: Some background theory and practical strategies. [Link]

-

Oak Ridge National Laboratory . (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]

-

Physical Sciences Data-science Service . Cambridge Structural Database (CSD). [Link]

-

ResearchGate . Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Standard Operating Procedure: CRYSTALLIZATION . A general guide to crystallization techniques. [Link]

-

PubMed . (2021). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. [Link]

-

Researcher.Life . ACTA CRYSTALLOGRAPHICA SECTION E-CRYSTALLOGRAPHIC COMMUNICATIONS: Impact Factor & More. [Link]

-

Wikipedia . British Crystallographic Association. [Link]

-

Marshall University Digital Scholar . (2018). X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. [Link]

-

Oxford Academic . (2018). RCSB Protein Data Bank: biological macromolecular structures enabling research and education in fundamental biology, biomedicine, biotechnology and energy. [Link]

-

ACS Central Science . (2017). New Tricks of the Trade for Crystal Structure Refinement. [Link]

-

Malvern Panalytical Blog . (2022). From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability. [Link]

-

ResearchGate . (2022). Prices of IUCr journals. [Link]

-

Research.com . (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

ResearchGate . (2020). Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Supercomputer Education and Research Centre, IISc . CCDC – Cambridge Crystallographic Data Centre. [Link]

-

MDPI . (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. [Link]

-

Royal Society of Chemistry . (2023). Advanced crystallisation methods for small organic molecules. [Link]

-

University of Southampton ePrints . (2023). Advanced crystallisation methods for small organic molecules. [Link]

-

PMC . (2015). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

-

SPT Labtech . Chemical crystallization. [Link]

Sources

- 1. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 4. science.uct.ac.za [science.uct.ac.za]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neutrons.ornl.gov [neutrons.ornl.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. khwarizmi.org [khwarizmi.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 12. From solubility to efficacy: how X-ray powder diffraction is improving drug bioavailability | Malvern Panalytical [malvernpanalytical.com]

- 13. mdpi.com [mdpi.com]

- 14. Cambridge Crystallographic Data Centre - Wikipedia [en.wikipedia.org]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Unraveling the Enigma: A Technical Guide to the Mechanistic Interrogation of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile biological activities. The novel derivative, 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine, represents a promising yet enigmatic entity within this class. While the specific mechanism of action for this compound is not yet elucidated in public-domain literature, its structural motifs—a 4-chloro-6-(piperidin-1-yl)pyrimidine core and a difluoromethyl-substituted piperidine—provide a strong foundation for hypothesizing and systematically investigating its biological targets and downstream effects. This in-depth technical guide provides a predictive framework and a detailed experimental roadmap for researchers to dissect the mechanism of action of this and related pyrimidine derivatives. We will explore potential biological targets, with a primary focus on protein kinase inhibition, and delineate a comprehensive, self-validating experimental workflow to move from hypothesis to validated mechanism.

Introduction: Deconstructing the Pharmacophore

The structure of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine suggests a molecule designed for specific biological interactions. The core, a 4,6-disubstituted pyrimidine, is a privileged scaffold found in numerous approved drugs, particularly kinase inhibitors.[1][2][3] The piperidine substituent often enhances solubility and provides a vector for interaction with the solvent-exposed regions of protein binding pockets.

The introduction of a difluoromethyl (CF2H) group on the piperidine ring is a deliberate medicinal chemistry strategy. The CF2H group is a bioisostere of hydroxyl, thiol, or amine groups, capable of forming hydrogen bonds to enhance target affinity. Furthermore, it can improve metabolic stability and lipophilicity, key determinants of a drug's pharmacokinetic profile.

Given these features, a primary hypothesis is that this derivative acts as an inhibitor of one or more protein kinases, a class of enzymes frequently dysregulated in diseases such as cancer and inflammatory disorders.

Hypothetical Mechanism of Action: Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. The 2,4-diaminopyrimidine and related scaffolds, which can be synthesized from 4-chloro-6-substituted pyrimidines, are known to be potent inhibitors of various kinases, including Aurora kinases.

2.1. The Kinase Inhibition Hypothesis

We postulate that 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine acts as an ATP-competitive inhibitor of a specific protein kinase. In this model, the pyrimidine core would occupy the adenine-binding region of the ATP pocket, while the piperidine and its difluoromethyl substituent would extend into the surrounding hydrophobic pocket and potentially form hydrogen bonds with key residues, conferring selectivity.

Below is a conceptual diagram illustrating this hypothetical binding mode.

Caption: Hypothetical binding of the derivative in a kinase ATP pocket.

A Roadmap for Mechanistic Elucidation: An Experimental Workflow

To validate the kinase inhibition hypothesis and identify the specific target(s), a multi-step experimental approach is necessary.

3.1. Phase 1: Target Identification and Initial Validation

The initial phase focuses on broad screening to identify potential protein targets.

Experimental Protocol: Kinome-Wide Profiling

-

Objective: To identify which of the ~500 human kinases are inhibited by the compound.

-

Methodology:

-

Synthesize a sufficient quantity of the 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine derivative.

-

Submit the compound to a commercial kinome-wide profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp.). These services typically employ binding assays (e.g., KINOMEscan™) or enzymatic assays.

-

The compound is typically screened at a single high concentration (e.g., 1-10 µM) against a large panel of kinases.

-

Primary hits are identified as kinases showing significant inhibition (e.g., >90% inhibition).

-

-

Data Analysis:

-

The results are typically presented as a percentage of inhibition for each kinase.

-

This data can be visualized as a "kinome map" to highlight the selectivity profile of the compound.

-

| Kinase Family | Representative Kinases | Hypothetical % Inhibition |

| Tyrosine Kinases | EGFR, VEGFR2, SRC | 15% |

| Ser/Thr Kinases | Aurora A, CDK2, AKT1 | 95% |

| Lipid Kinases | PI3Kα, PI3Kδ | 20% |

3.2. Phase 2: In-Depth Target Validation and Cellular Activity

Once primary hits are identified, the next step is to validate these interactions and determine if the compound affects cellular pathways regulated by these kinases.

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

-

Objective: To determine the potency of the compound against the identified kinase hits.

-

Methodology:

-

Perform in vitro kinase assays for the top 3-5 hits from the kinome scan.

-

These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.

-

Use a suitable detection method, such as fluorescence, luminescence, or radioactivity.

-

Generate a dose-response curve by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

-

-

Data Analysis:

-

Calculate the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

-

Experimental Protocol: Cellular Target Engagement Assay

-

Objective: To confirm that the compound interacts with the target kinase within a cellular context.

-

Methodology:

-

Utilize a technique such as the Cellular Thermal Shift Assay (CETSA) or a NanoBRET™ Target Engagement Assay.

-

For CETSA, treat cells with the compound, heat the cell lysate to various temperatures, and then quantify the amount of soluble target protein by Western blotting. A shift in the melting temperature indicates target engagement.

-

-

Data Analysis:

-

Plot the amount of soluble protein against temperature to generate melting curves. An increase in the melting temperature in the presence of the compound indicates stabilization and binding.

-

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Objective: To determine if the compound modulates the signaling pathway downstream of the target kinase.

-

Methodology:

-

Treat a relevant cancer cell line (e.g., one known to be dependent on the target kinase) with varying concentrations of the compound.

-

Prepare cell lysates and perform Western blotting to detect the phosphorylation status of known substrates of the target kinase.

-

-

Data Analysis:

-

A decrease in the phosphorylation of a downstream substrate in a dose-dependent manner provides strong evidence for on-target activity.

-

Caption: A systematic workflow for elucidating the mechanism of action.

Concluding Remarks and Future Directions

The journey to elucidate the mechanism of action of a novel compound like 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine is a systematic process of hypothesis generation and rigorous experimental validation. The structural features of this molecule strongly suggest a role as a protein kinase inhibitor. The experimental workflow detailed in this guide provides a robust framework for identifying the specific kinase target(s), validating this interaction in a cellular context, and understanding the downstream consequences of this inhibition. The insights gained from such studies are critical for the further development of this and related pyrimidine derivatives as potential therapeutic agents.

References

-

An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. (2022). Retrieved from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Molecules. Retrieved from [Link]

-

Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews. (2021). Retrieved from [Link]

-

The F‐Difluoromethyl Group: Challenges, Impact and Outlook - ResearchGate. (2024). Retrieved from [Link]

-

3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed. (2024). Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC. (n.d.). Retrieved from [Link]

-

Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands - PMC. (n.d.). Retrieved from [Link]

-

4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC. (2025). Retrieved from [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC. (n.d.). Retrieved from [Link]

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies - MDPI. (2024). Retrieved from [Link]

-

Synthesis towards 4, 6-disubstituted pyrimidines via chalcone derivatives and their biological evaluation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation | Journal of the American Chemical Society. (2024). Retrieved from [Link]

-

3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery | ChemRxiv. (n.d.). Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Journal of the Indian Chemical Society. Retrieved from [Link]

-

Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities - ResearchGate. (2021). Retrieved from [Link]

Sources

In Vitro Metabolic Stability Profiling of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine: A Methodological and Mechanistic Guide

Executive Summary

The compound 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine (CAS: 2097954-44-2) represents a highly functionalized screening scaffold frequently utilized in modern medicinal chemistry. Evaluating its in vitro metabolic stability requires a nuanced understanding of its distinct structural motifs: a potentially reactive 4-chloropyrimidine core, an oxidizable piperidine ring, and a difluoromethyl group strategically positioned to modulate physicochemical properties.

This technical guide provides a comprehensive, self-validating framework for profiling the in vitro absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. By combining substrate depletion kinetics with reactive metabolite trapping, researchers can accurately predict in vivo clearance and mitigate downstream idiosyncratic toxicity risks.

Structural Analysis & Metabolic Vulnerabilities

To design an effective in vitro assay, one must first understand the causality behind the molecule's metabolic degradation pathways. The structure of 4-chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine presents three distinct zones of metabolic interest:

-

The 4-Chloropyrimidine Core (Structural Alert): Halogenated pyrimidines are classic structural alerts. The electron-deficient nature of the pyrimidine ring, exacerbated by the inductive effect of the chlorine atom, makes the C4 position highly susceptible to nucleophilic aromatic substitution ( SNAr ) by biological thiols, such as glutathione (GSH), or bioactivation by Cytochrome P450 (CYP450) enzymes. Monitoring for reactive metabolites here is critical to mitigating the risk of idiosyncratic drug toxicity[1].

-

The Piperidine Ring: Saturated nitrogen heterocycles are primary targets for CYP450-mediated α -carbon oxidation, which can lead to ring-opening events, N-dealkylation, or the formation of stable lactam metabolites.

-

The 3-Difluoromethyl Motif (Bioisosteric Shielding): The incorporation of the CF2H group is a deliberate design choice. Fluorine serves as a bioisostere that not only blocks metabolic oxidation at the 3-position due to the high bond dissociation energy of the C-F bond but also exerts an electron-withdrawing effect. This reduces the basicity ( pKa ) of the piperidine nitrogen, which can enhance membrane permeability and reduce off-target hERG channel binding[2].

Diagram 1: Predictive metabolic vulnerability map for the fluorinated pyrimidine scaffold.

In Vitro Metabolic Stability Profiling Strategy

The standard approach for predicting human hepatic clearance relies on the in vitro half-life ( T1/2 ) method using Human Liver Microsomes (HLM)[3]. This substrate-depletion approach is highly advantageous because it eliminates the need to synthesize and quantify specific downstream metabolites. By measuring the exponential decay of the parent compound, one can calculate the in vitro intrinsic clearance ( CLint,invitro ), which can then be scaled to predict in vivo hepatic clearance using physiologically based pharmacokinetic (PBPK) models.

Because of the 4-chloropyrimidine moiety, standard Phase I microsomal stability testing must be run in parallel with a Glutathione (GSH) Trapping Assay . This ensures that any rapid depletion observed is accurately attributed to either benign CYP450 oxidation or the formation of potentially toxic reactive electrophiles.

Diagram 2: Standardized workflow for substrate-depletion microsomal stability assays.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of a minus-cofactor (-NADPH) control isolates enzymatic degradation from chemical instability, while positive controls ensure the metabolic competence of the microsome batch.

Protocol A: Human Liver Microsomal (HLM) Stability Assay

Objective: Determine the T1/2 and CLint of the parent compound.

-

Preparation: Prepare a 10 mM stock solution of 4-chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water.

-

Incubation Mixture: In a 96-well plate, combine 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl2 , and pooled HLM (final protein concentration: 0.5 mg/mL). Add the test compound to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.1% to prevent CYP inhibition).

-

Pre-incubation: Incubate the mixture at 37°C for 5 minutes with orbital shaking.

-

Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. (For the negative control, add an equivalent volume of buffer instead of NADPH).

-

Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots from the incubation mixture into a quenching plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide or Verapamil).

-

Extraction: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis.

Protocol B: Reactive Metabolite Trapping (GSH Assay)

Objective: Identify electrophilic intermediates or direct SNAr displacement at the 4-chloro position.

-

Incubation Setup: Prepare an incubation mixture containing 10 µM of the test compound, 1.0 mg/mL HLM, and 5 mM reduced Glutathione (GSH) in 100 mM phosphate buffer (pH 7.4).

-

Reaction: Initiate with 1 mM NADPH and incubate at 37°C for 60 minutes.

-

Quenching & Scanning: Quench with cold acetonitrile. Analyze the supernatant using LC-MS/MS operating in precursor ion scan mode (neutral loss of 129 Da, corresponding to the cleavage of the γ -glutamyl moiety of GSH) to flag potential adducts.

Data Interpretation & Quantitative Analysis

Data is processed by plotting the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression ( −k ) is used to calculate the half-life ( T1/2=0.693/k ).

Intrinsic clearance is calculated using the formula:

CLint=(T1/20.693)×(mg proteinmL incubation)×(g livermg protein)×(kg body weightg liver)Table 1: Representative In Vitro Clearance Matrix

Note: Data represents predictive scaling for the fluorinated pyrimidine scaffold based on standard HLM parameters (45 mg protein/g liver; 20 g liver/kg body weight).

| Parameter | 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine | Verapamil (High Clearance Control) | Warfarin (Low Clearance Control) |

| T1/2 (min) | Calculated from assay (e.g., 28.5) | < 10.0 | > 120.0 |

| CLint,invitro (µL/min/mg) | e.g., 48.6 | > 150.0 | < 5.0 |

| Scaled CLint (mL/min/kg) | e.g., 43.7 | > 135.0 | < 4.5 |

| -NADPH Stability (% rem. at 60m) | > 95% (Confirms enzymatic vs chemical loss) | > 95% | > 95% |

Table 2: GSH Adduct LC-MS/MS Monitoring

To identify if the 4-chloro group is displaced, the mass spectrometer should be tuned to look for the mass shift associated with the loss of HCl and the addition of GSH.

| Analyte | Formula | Theoretical Exact Mass | Expected MRM Transition (Positive Ion) |

| Parent Compound | C10H12ClF2N3 | 247.07 | 248.1 → Fragment |

| Direct GSH Adduct ( −HCl ) | C20H28F2N6O6S | 518.17 | 519.2 → 390.2 (Neutral loss 129) |

| Oxidative GSH Adduct | C20H28F2N6O7S | 534.17 | 535.2 → 406.2 (Neutral loss 129) |

Conclusion & Lead Optimization Implications

Evaluating the in vitro metabolic stability of 4-chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine requires a dual-pronged approach. While the difluoromethyl group provides excellent bioisosteric shielding against Phase I CYP450 oxidation[2], the 4-chloropyrimidine core remains a significant liability for Phase II conjugation or direct nucleophilic attack[1].

If the CLint is found to be unfavorably high due to rapid GSH adduct formation, lead optimization strategies should focus on replacing the 4-chloro substituent with a more metabolically stable bioisostere (such as a nitrile, methyl, or trifluoromethyl group) to mitigate the risk of idiosyncratic toxicity while preserving the pharmacological efficacy of the scaffold.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. 2

-

Stepan, A. F., Walker, D. P., Bauman, J., Price, D. A., Baillie, T. A., Kalgutkar, A. S., & Aleo, M. D. (2011). Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Drugs Marketed in the United States. Chemical Research in Toxicology. 1

-

Obach, R. S. (1999). Prediction of Human Clearance of Twenty-Nine Drugs from Hepatic Microsomal Intrinsic Clearance Data: An Examination of In Vitro Half-Life Approach and Nonspecific Binding to Microsomes. Drug Metabolism and Disposition. 3

Sources

Predictive Pharmacokinetics and Structural ADME Profiling of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine

Executive Summary

In modern hit-to-lead drug discovery, the strategic incorporation of halogenated heterocycles and fluorinated bioisosteres is paramount for tuning pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine (CAS No. 2097954-44-2) represents a highly privileged screening fragment and synthetic building block.

As a Senior Application Scientist, I approach this molecule not as a finished therapeutic, but as a sophisticated molecular scaffold with distinct, predictable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This whitepaper deconstructs the structural PK liabilities and advantages of this compound, detailing the causality behind its metabolic behavior and providing field-proven, self-validating experimental workflows to profile its in vitro clearance mechanisms.

Structural ADME Profiling & Causality

The Difluoromethyl (-CHF₂) Bioisostere Effect

The 3-(difluoromethyl)piperidine moiety is a triumph of rational drug design. The difluoromethyl group (-CHF₂) acts as a "lipophilic hydrogen bond donor," serving as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups without the associated metabolic liabilities of rapid Phase II glucuronidation[1].

From a pharmacokinetic perspective, the strategic placement of the -CHF₂ group at the 3-position of the piperidine ring achieves three critical outcomes:

-

Metabolic Shielding: The strong C-F bonds (high bond dissociation energy) sterically and electronically shield the piperidine ring from Cytochrome P450 (CYP3A4/CYP2D6) mediated α-carbon oxidation, a common clearance pathway for cyclic amines[2].

-

Conformational Control: The highly electronegative fluorine atoms induce an electrostatic F⋯N+ gauche effect, stabilizing the piperidine ring in a preferred axial conformation. This rigidification reduces the entropic penalty upon binding to target proteins[3].

-

Basicity Modulation: The inductive electron-withdrawing effect of the -CHF₂ group significantly lowers the pKa of the adjacent piperidine nitrogen. Reduced basicity prevents lysosomal trapping (phospholipidosis) and enhances passive transcellular permeability across the gut epithelium[4].

The 4-Chloropyrimidine Electrophilic Liability

While the fluorinated piperidine enhances metabolic stability, the 4-chloropyrimidine core introduces a deliberate Phase II metabolic liability. The highly electron-deficient pyrimidine ring, exacerbated by the inductive pull of the chlorine atom, renders the C4 position highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ).

In vivo, this electrophilic "warhead" will rapidly react with the free thiol of intracellular glutathione (GSH)[5]. While this reactivity is often exploited intentionally in the design of Targeted Covalent Inhibitors (TCIs), in a non-covalent drug program, this represents a severe clearance liability and a risk for idiosyncratic toxicity via off-target protein cysteinyl adduction.

Quantitative Data Presentation

To contextualize the theoretical ADME profile, the following tables summarize the predictive physicochemical parameters and expected in vitro assay readouts for this scaffold.

Table 1: Predicted Physicochemical Parameters

| Parameter | Value | Pharmacokinetic Implication |

| Molecular Weight | 247.69 g/mol | Ideal fragment size; allows for downstream functionalization without violating Lipinski's Rule of 5. |

| cLogP | ~2.8 | Optimal lipophilicity for oral absorption and passive membrane permeability. |

| Topological PSA | ~38 Ų | Excellent potential for Blood-Brain Barrier (BBB) penetration (target < 90 Ų). |

| Piperidine pKa | ~5.5 | Non-ionized at physiological pH (7.4), preventing lysosomal sequestration. |

Table 2: Expected In Vitro PK Assay Readouts

| Assay | Expected Readout | Mechanistic Rationale |

| HLM Stability ( t1/2 ) | > 60 min | CYP450 oxidation is blocked by the -CHF₂ group and the electron-deficient pyrimidine. |

| GSH Trapping ( kobs ) | High (> 0.05 M−1s−1 ) | Rapid SNAr displacement of the 4-chloro group by intracellular thiols[6]. |

| Caco-2 Permeability ( Papp ) | > 15 × 10−6 cm/s | High passive permeability driven by low PSA, optimal cLogP, and reduced basicity. |

Mechanistic Pathways

The dichotomy of this molecule's metabolism—high Phase I stability but extreme Phase II liability—is visualized in the pathway below.

Caption: Divergent metabolic clearance pathways highlighting the protective effect of -CHF₂ vs. the GSH liability of the 4-Cl group.

Self-Validating Experimental Protocols

To empirically validate the structural hypotheses outlined above, the following self-validating workflows must be executed. The causality behind each methodological step is explicitly defined to ensure scientific integrity.

Caption: Standardized high-throughput in vitro PK screening workflow for clearance and adduct mapping.

Protocol 4.1: Glutathione (GSH) Trapping Assay (LC-MS/MS)

Purpose: To quantify the electrophilic reactivity of the 4-chloropyrimidine moiety[7].

-

Reagent Preparation: Prepare a 10 mM stock of the compound in DMSO. Prepare a 50 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

-

Causality: pH 7.4 is critical. At lower pH, the GSH thiol is protonated and non-nucleophilic; at higher pH, background hydrolysis of the 4-chloropyrimidine outcompetes GSH trapping.

-

-

Incubation: Mix the compound (final concentration 10 µM) with GSH (final concentration 1 mM) at 37°C.

-

Causality: The 100:1 molar ratio of GSH to compound establishes pseudo-first-order kinetics, mimicking the high intracellular concentration of GSH in hepatocytes.

-

-

Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).

-

Causality: Ice-cold acetonitrile instantly denatures any trace proteins and halts the SNAr reaction, locking the kinetic timepoint for accurate LC-MS/MS quantification[7].

-

-

Centrifugation & Analysis: Centrifuge at 4000 rpm for 30 min to pellet precipitants. Analyze the supernatant via TOF LC-MS/MS, scanning for the parent mass loss and the appearance of the +307 Da GSH-adduct mass.

Protocol 4.2: Human Liver Microsome (HLM) Stability Assay

Purpose: To verify the Phase I metabolic stability imparted by the -CHF₂ group.

-

Pre-Incubation: Combine 1 µM of the compound with 0.5 mg/mL Human Liver Microsomes in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes without NADPH.

-

Causality: Pre-incubation allows the highly lipophilic compound to fully partition into the microsomal lipid bilayer, preventing artificially slow clearance rates that occur if the drug is not equilibrated with the CYP enzymes.

-

-

Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

-

Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "start" switch for Phase I metabolism.

-

-

Quenching & Analysis: Sample at 0, 10, 20, 30, and 60 minutes, quenching with ice-cold acetonitrile. Analyze via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).

References

- Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges Source: ACS Catalysis URL

- Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update Source: Journal of Medicinal Chemistry URL

- Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase Source: PMC / NIH URL

- Full article: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL

- Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions Source: ResearchGate URL

- Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using an In Silico Enabled Drug Discovery Platform Source: ACS Publications URL

- Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications Source: PMC / NIH URL

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Baseline Toxicity and Safety Profiling of 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine: A Preclinical Framework

Executive Summary

The compound 4-Chloro-6-(3-(difluoromethyl)piperidin-1-yl)pyrimidine represents a highly functionalized halogenated heterocycle. While such scaffolds are frequently utilized as advanced intermediates in medicinal chemistry campaigns (e.g., for kinase inhibitors or GPCR antagonists), evaluating them as active pharmaceutical ingredients (APIs) requires a rigorous, mechanistically driven safety evaluation. This whitepaper outlines a comprehensive preclinical toxicity framework, focusing on the unique structural liabilities of this molecule: the electrophilic 4-chloro pyrimidine core and the lipophilic, sterically demanding 3-(difluoromethyl)piperidine moiety.

By mapping these structural features to their physiological consequences, this guide provides drug development professionals with a self-validating blueprint for IND-enabling safety pharmacology and toxicology.

Structural Rationale & Predictive Toxicology

To design an effective toxicity screening cascade, we must first establish the causality between the compound's chemical topology and its predicted biological liabilities.

-

The 4-Chloro Pyrimidine Core (Electrophilic Liability): The chlorine atom at the 4-position of the electron-deficient pyrimidine ring is highly activated. In physiological environments, it is highly susceptible to Nucleophilic Aromatic Substitution (SNAr). The primary biological nucleophile is hepatic glutathione (GSH). Uncontrolled SNAr leads to rapid GSH depletion, oxidative stress, and subsequent Drug-Induced Liver Injury (DILI).

-

N-Pyrimidine Conjugation (Mitigated hERG Liability): Typically, aliphatic piperidines possess a basic nitrogen (pKa ~8–9) that is protonated at physiological pH, leading to severe hERG potassium channel blockade via cation- π interactions. However, because the piperidin-1-yl nitrogen is directly conjugated with the pyrimidine ring, its lone pair is delocalized. This drastically lowers its basicity (pKa ~3–4), effectively mitigating the classic hERG liability.

-

The 3-Difluoromethyl Group (Lipophilicity & Promiscuity): The CF2H group acts as a lipophilic hydrogen bond donor. While it increases metabolic stability against CYP-mediated oxidation, it drives up the overall LogP. High lipophilicity increases the volume of distribution and the risk of off-target hydrophobic binding, particularly CYP450 inhibition and phospholipidosis.

Predicted structural toxicity liabilities and metabolic pathways.

In Vitro Safety Pharmacology

Before advancing to in vivo models, the compound must clear specific in vitro safety thresholds. The following protocols are designed as self-validating systems to ensure data integrity.

Glutathione (GSH) Trapping Assay

Due to the 4-chloro liability, assessing direct and metabolism-dependent covalent binding is critical.

-

Step 1: Incubation: Incubate 10 µM of the compound with Human Liver Microsomes (HLM) (1 mg/mL protein) and 5 mM GSH in 100 mM phosphate buffer (pH 7.4) at 37°C.

-

Step 2: Validation Control (Crucial): Run a parallel incubation without NADPH. Because the 4-chloro group can undergo direct SNAr without CYP450 activation, comparing the +NADPH and -NADPH arms differentiates between direct reactivity and reactive metabolite formation.

-

Step 3: Quenching: Terminate the reaction at 60 minutes using ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g to precipitate proteins.

-

Step 4: LC-MS/MS Analysis: Scan for the neutral loss of 129 Da (characteristic of GSH adducts).

-

System Validation: Utilize acetaminophen (100 µM) as a positive control for CYP-mediated trapping to verify HLM activity.

hERG Patch-Clamp Electrophysiology

Although the hERG risk is theoretically mitigated by nitrogen conjugation, regulatory guidelines such as[1] mandate empirical verification of delayed ventricular repolarization risks.

-

Step 1: Cell Preparation: Culture HEK293 cells stably expressing the hERG channel. Validation: Verify cell viability is >90% and membrane resistance is >1 GΩ before patching.

-

Step 2: Electrophysiology: Utilize whole-cell patch-clamp at physiological temperature (37°C). Validation: Ensure the leak current remains <10% of the peak hERG tail current throughout the recording.

-

Step 3: Compound Perfusion: Apply the compound at escalating doses (0.1, 1, 10, and 30 µM).

-

System Validation: Apply E-4031 (100 nM), a known hERG inhibitor, at the end of the assay to confirm channel sensitivity and assay dynamic range.

Table 1: Baseline Preclinical Safety Thresholds

| Assay / Parameter | Target Threshold | Mechanistic Rationale for this Scaffold |

| GSH Adduct Formation | < 5% of parent | 4-chloro substitution is highly susceptible to SNAr. High adducts predict severe DILI. |

| hERG IC50 | > 30 µM | Conjugation lowers basicity, but the lipophilic CF2H group may still interact with the pore. |

| CYP3A4 IC50 | > 10 µM | High LogP driven by the difluoromethyl group increases the risk of hydrophobic active-site binding. |

| Ames Test (OECD 471) | Negative | Halogenated pyrimidines can occasionally act as DNA intercalators or alkylating agents. |

In Vivo Baseline Toxicity Profiling